7-O-Methylmangiferin
CAS No.:
Cat. No.: VC0149914
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20O11 |
---|---|
Molecular Weight | 436.4 g/mol |
IUPAC Name | 1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
Standard InChI | InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 |
Standard InChI Key | INBSFHNHCNZEOY-PQSJUMPYSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES | COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Introduction
Chemical Structure and Identification
7-O-Methylmangiferin is a xanthone derivative with the molecular formula C20H20O11 and a molecular weight of 436.37 g/mol . The compound is formally known as 1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one, and is registered with CAS number 31002-12-7 . This compound features a xanthone core structure with a glucose moiety attached at the 2-position, hydroxyl groups at positions 1, 3, and 6, and a characteristic methoxy group at position 7.
The compound is also known by several synonyms, including:
-
2-β-D-glucopyranosyl-1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one
-
2-beta-D-Glucopyranosyl-1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one
Structural Characteristics
7-O-Methylmangiferin is structurally similar to mangiferin but differs by the presence of a methoxy group at the 7-position instead of a hydroxyl group. The compound contains both a xanthone nucleus and a glucopyranosyl moiety, giving it a unique hybrid chemical structure. Its structural formula can be represented by the SMILES notation: COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4C@@HO)O)O .
Spectroscopic Properties
Mass spectrometry is a valuable tool for identifying 7-O-Methylmangiferin in complex matrices. The predicted collision cross-section (CCS) values for various adducts of the compound are essential for its identification and are presented in Table 1.
Table 1. Predicted Collision Cross Section Values for 7-O-Methylmangiferin Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 437.10784 | 198.8 |
[M+Na]+ | 459.08978 | 210.9 |
[M+NH4]+ | 454.13438 | 201.4 |
[M+K]+ | 475.06372 | 209.6 |
[M-H]- | 435.09328 | 201.1 |
[M+Na-2H]- | 457.07523 | 197.1 |
[M]+ | 436.10001 | 200.8 |
[M]- | 436.10111 | 200.8 |
These values are crucial for the accurate identification of the compound using ion mobility mass spectrometry techniques .
Physical and Chemical Properties
7-O-Methylmangiferin exhibits specific physicochemical properties that influence its stability, solubility, and potential biological activities. These properties are essential for understanding its behavior in various experimental and physiological conditions.
Physical Characteristics
The compound appears as a white crystalline powder and has distinct physical properties as summarized in Table 2 .
Table 2. Physical Properties of 7-O-Methylmangiferin
Property | Value |
---|---|
Physical appearance | White crystalline powder |
Density | 1.713±0.06 g/cm³ (20°C, 760 Torr) |
Melting point | 237-238°C |
Boiling point | 828.6±65.0°C (Predicted) |
Specific rotation (α) | +31.7 (c, 0.7 in Py) |
Chemical Properties
The chemical properties of 7-O-Methylmangiferin influence its reactivity, stability, and interactions with biological systems, as outlined in Table 3 .
Table 3. Chemical Properties of 7-O-Methylmangiferin
Property | Value |
---|---|
Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents; Insoluble in water |
pKa | 6.10±0.20 (Predicted) |
Storage condition | 2-8°C |
Stability | Stable under normal conditions; should be stored away from direct light |
These properties are crucial for designing extraction procedures, analytical methods, and formulations for potential pharmaceutical applications.
Natural Sources and Extraction
Botanical Sources
7-O-Methylmangiferin has been isolated from the cortex of Polygala tenuifolia, a medicinal plant widely used in traditional Chinese medicine . Polygala tenuifolia, commonly known as "Yuan Zhi," has been traditionally used for its cognitive-enhancing properties and in the treatment of various neurological conditions.
The compound is likely present in other plant species as well, particularly those containing mangiferin and its derivatives, though specific information about other natural sources is limited in the available literature.
Analytical Methods for Identification and Quantification
Mass Spectrometric Analysis
The predicted collision cross-section values presented in Table 1 indicate that ion mobility mass spectrometry would be a suitable technique for the identification and characterization of 7-O-Methylmangiferin . This approach allows for separation based on both mass-to-charge ratio and molecular shape, providing enhanced specificity for compound identification.
Spectroscopic Methods
Additional spectroscopic methods that would be valuable for the characterization of 7-O-Methylmangiferin include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Infrared (IR) spectroscopy for functional group identification
-
UV-Vis spectroscopy for chromophore characterization
Research Applications and Future Directions
Current Research Applications
Based on the available search results, 7-O-Methylmangiferin is primarily studied in the context of medicinal plant research, particularly related to Polygala tenuifolia. Current research applications include:
-
Phytochemical profiling of medicinal plants
-
Investigation of structure-activity relationships among xanthone derivatives
-
Exploration of potential neuroprotective compounds
Future Research Directions
Several promising avenues for future research on 7-O-Methylmangiferin include:
-
Detailed pharmacological profiling to establish its specific biological activities
-
Investigation of its potential synergistic effects with other compounds in plant extracts
-
Development of improved analytical methods for its detection and quantification
-
Exploration of its potential therapeutic applications, particularly in neurological disorders
-
Structure-activity relationship studies to develop more potent derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume